molecular formula C18H20N4O2S2 B2413652 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1170400-07-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2413652
CAS RN: 1170400-07-3
M. Wt: 388.5
InChI Key: ZMOQBYMODXMPTM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a thiadiazole ring, and a carboxamide group. Thiazoles are heterocyclic compounds that contain a five-membered ring with one sulfur atom and one nitrogen atom . They are known to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about the possible sites for electrophilic and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

Anti-inflammatory Activity

Some thiazole derivatives have shown anti-inflammatory effects . They could be used in the treatment of conditions characterized by inflammation, such as arthritis.

Antimicrobial and Antifungal Activity

Thiazoles have been found to possess antimicrobial and antifungal properties . This suggests they could be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have also been reported to have antiviral activities . They could potentially be used in the treatment of various viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activities . They could be used in the development of new anticancer drugs.

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

COX-1 Inhibitory Activity

Some thiazole compounds have shown weak COX-1 inhibitory activity . COX-1 inhibitors are used to reduce pain and inflammation.

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .

Mode of Action

Based on the anti-inflammatory properties of similar benzothiazole derivatives, it can be inferred that this compound might interact with cox enzymes, leading to their inhibition . This inhibition can result in decreased production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

The compound, by potentially inhibiting COX enzymes, could affect the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammatory responses. By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators, thereby alleviating inflammation .

Result of Action

The potential inhibition of COX enzymes by this compound could lead to a decrease in the production of prostaglandins, thromboxanes, and leukotrienes. This could result in a reduction of inflammation, given the role these substances play in mediating inflammatory responses .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Some thiazole derivatives can be considered safe anti-inflammatory agents .

Future Directions

Thiazoles are an important class of compounds with diverse biological activities, and there is ongoing research to design and develop new thiazole derivatives . Future directions could include further exploration of the biological activities of this compound and optimization of its structure for improved activity and safety.

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-10-6-7-11(2)15-14(10)19-18(25-15)22(9-13-5-4-8-24-13)17(23)16-12(3)20-21-26-16/h6-7,13H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOQBYMODXMPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=C(N=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

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